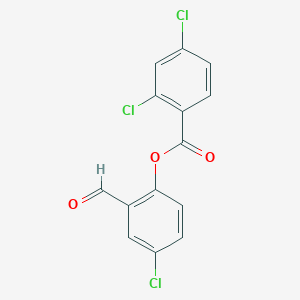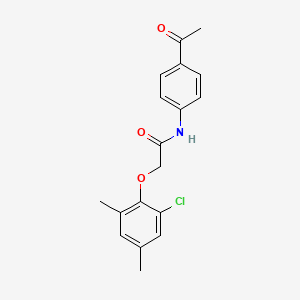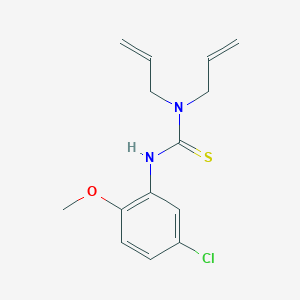
N,N-diallyl-N'-(5-chloro-2-methoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diallyl-N'-(5-chloro-2-methoxyphenyl)thiourea, commonly known as DACT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DACT belongs to the class of thiourea compounds, which are known for their diverse biological activities. The unique chemical structure of DACT makes it a promising candidate for various research applications, including the study of biochemical and physiological effects, mechanism of action, and future directions in the field of chemical biology.
作用机制
The mechanism of action of DACT is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of covalent bonds with the enzyme active site. DACT has been shown to form stable complexes with various enzymes, leading to the inhibition of their activity. The unique chemical structure of DACT allows it to interact with enzymes in a specific and selective manner, making it a promising candidate for drug development.
Biochemical and Physiological Effects
DACT has been shown to have a wide range of biochemical and physiological effects. In addition to its enzyme inhibitory activity, DACT has been shown to have anti-inflammatory, antioxidant, and anticancer properties. DACT has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the primary advantages of using DACT in lab experiments is its high purity and stability. DACT can be synthesized in high yields and purity, making it a suitable candidate for various research applications. However, one of the limitations of using DACT in lab experiments is its potential toxicity. DACT has been shown to be toxic at high concentrations, and caution should be exercised when handling this compound.
未来方向
There are several future directions in the field of chemical biology where DACT could be investigated further. One potential area of research is the development of DACT-based inhibitors for various enzyme targets. DACT has been shown to be a potent inhibitor of several enzymes, and the development of DACT-based inhibitors could lead to the development of new drugs for various diseases. Another potential area of research is the investigation of the neuroprotective effects of DACT. DACT has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for neurodegenerative diseases.
Conclusion
In conclusion, DACT is a promising candidate for various research applications in the field of chemical biology. The unique chemical structure of DACT allows it to interact with enzymes in a specific and selective manner, making it a potent inhibitor of various enzymes. DACT has also been shown to have several biochemical and physiological effects, making it a potential candidate for the development of new drugs. Further research is needed to investigate the full potential of DACT in various research areas.
合成方法
The synthesis of DACT involves the reaction of 5-chloro-2-methoxyaniline with allyl isothiocyanate in the presence of a base catalyst. The resulting product is then reacted with diallylamine to yield DACT. The synthesis of DACT has been optimized to achieve high yields and purity, making it a suitable candidate for scientific research.
科学研究应用
DACT has been extensively studied for its potential applications in scientific research. One of the primary research areas where DACT has been investigated is in the field of chemical biology. DACT has been shown to inhibit the activity of various enzymes, including urease, carbonic anhydrase, and acetylcholinesterase. These enzymes play critical roles in various biological processes and are potential targets for drug development.
属性
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-1,1-bis(prop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c1-4-8-17(9-5-2)14(19)16-12-10-11(15)6-7-13(12)18-3/h4-7,10H,1-2,8-9H2,3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUUZFYOJVLSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792646 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

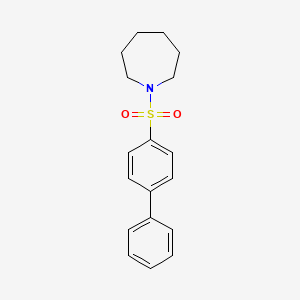
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B5790933.png)
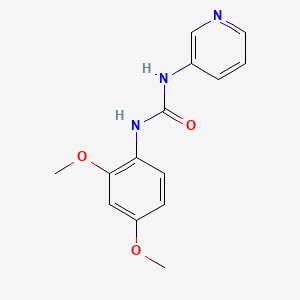
![methyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5790944.png)
![4-[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5790948.png)

![N-[4-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5790971.png)
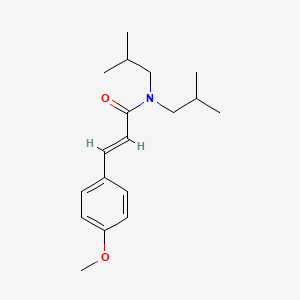
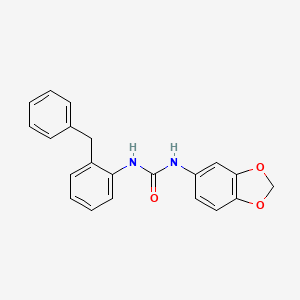
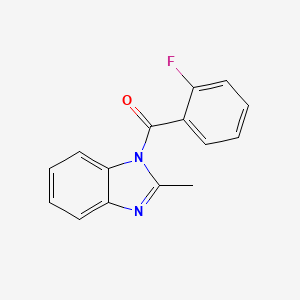
![N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5790991.png)
![2-[(ethoxyimino)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5791007.png)
